molecular formula C11H12N4 B1340937 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 7271-08-1

4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1340937
CAS No.: 7271-08-1
M. Wt: 200.24 g/mol
InChI Key: RLBFZHROWYDVOA-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine represents a complex bicyclic heterocyclic compound characterized by its distinctive molecular architecture combining multiple nitrogen-containing ring systems. The compound possesses a molecular formula of C11H12N4 and a molecular weight of 200.24 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The Chemical Abstracts Service registry number for this compound is 7271-08-1, providing a unique identifier for chemical databases and regulatory purposes.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name describing the structural arrangement of the heterocyclic framework. The tetrahydro designation indicates the partial saturation of the imidazo[4,5-c]pyridine core, specifically at positions 4, 5, 6, and 7, while maintaining the aromatic character of the imidazole ring system. The pyridin-4-yl substituent represents a pyridine ring attached at the 4-position of the tetrahydroimidazopyridine core through a carbon-carbon bond, creating a bipyridine-like structural motif within the overall molecular framework.

The simplified molecular input line entry system representation of the compound is expressed as C1CNC(c2ccncc2)c2c1nc[nH]2, which provides a systematic description of the atomic connectivity and ring structures. This notation reveals the presence of four nitrogen atoms distributed throughout the molecular structure, with three nitrogen atoms incorporated within the fused heterocyclic core and one additional nitrogen atom located in the pendant pyridine ring. The International Chemical Identifier key for this compound is RLBFZHROWYDVOA-UHFFFAOYSA-N, serving as a unique digital fingerprint for computational chemistry applications and database searches.

The compound exhibits several important physicochemical properties that influence its chemical behavior and potential applications. The molecular structure contains three hydrogen bond acceptor sites and two hydrogen bond donor sites, contributing to its potential for intermolecular interactions and biological activity. The calculated logarithm of the partition coefficient between octanol and water is -0.2354, indicating moderate hydrophilicity that may influence its solubility characteristics and membrane permeability properties. The polar surface area of 44.777 square angstroms suggests favorable drug-like properties according to pharmaceutical development guidelines.

Property Value
Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
Chemical Abstracts Service Number 7271-08-1
Simplified Molecular Input Line Entry System C1CNC(c2ccncc2)c2c1nc[nH]2
International Chemical Identifier Key RLBFZHROWYDVOA-UHFFFAOYSA-N
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Logarithm of Partition Coefficient -0.2354
Polar Surface Area 44.777 Ų

Historical Context and Research Evolution

The development and research of this compound emerged from the broader scientific investigation of imidazopyridine compounds, which has represented a significant area of medicinal chemistry research for several decades. The compound's entry into chemical databases traces back to 2007, when it was first cataloged in PubChem with the identifier CID 16394706, marking its formal recognition in the scientific literature. This registration coincided with expanding research into heterocyclic compounds containing fused imidazole and pyridine ring systems, driven by their promising pharmaceutical applications and synthetic utility.

The historical development of imidazopyridine chemistry can be traced to early investigations of benzimidazole analogs, where researchers sought to explore the effects of incorporating pyridine nitrogen atoms into established pharmacophoric frameworks. The evolution of synthetic methodologies for constructing imidazo[4,5-c]pyridine scaffolds has been marked by significant advances in both classical and modern organic synthesis approaches. Early synthetic routes relied heavily on condensation reactions between pyridine diamines and carboxylic acid derivatives under harsh reaction conditions, often requiring elevated temperatures and strongly acidic media.

The research evolution surrounding tetrahydroimidazo[4,5-c]pyridine derivatives has been significantly influenced by their recognition as privileged structures in medicinal chemistry. The concept of privileged structures emerged from observations that certain molecular frameworks appear repeatedly in bioactive compounds and pharmaceutical agents, suggesting inherent advantages for biological activity. With four imidazopyridine-containing drugs currently available in the pharmaceutical market and one pyrazolopyridine-containing drug approved for clinical use, these bicyclic pyridines containing ring-junction nitrogen atoms have established themselves as important pharmacophoric elements.

Modern synthetic approaches to imidazo[4,5-c]pyridine derivatives have benefited from advances in transition metal catalysis and multi-component reaction methodologies. The Groebke-Blackburn-Bienayme three-component reaction has emerged as a particularly powerful tool for constructing imidazopyridine scaffolds, providing rapid access to diverse substitution patterns while operating under relatively mild reaction conditions. This methodology has enabled the efficient preparation of numerous imidazopyridine derivatives, including those bearing pyridine substituents at various positions of the heterocyclic framework.

The research trajectory of this compound specifically reflects the growing interest in compounds that combine multiple pharmacophoric elements within a single molecular framework. The presence of both the tetrahydroimidazo[4,5-c]pyridine core and the pendant pyridine ring creates opportunities for diverse molecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers. These structural features have positioned the compound as an attractive target for pharmaceutical research and chemical biology applications.

Contemporary research efforts have focused on developing more efficient synthetic routes to access this compound and related analogs. The Pictet-Spengler reaction has emerged as a particularly valuable approach for constructing the tetrahydroimidazo[4,5-c]pyridine core structure, utilizing histamine derivatives as starting materials in cyclization reactions with appropriate carbonyl compounds. This methodology has enabled researchers to prepare diversely substituted derivatives while maintaining the essential structural integrity of the heterocyclic framework.

The compound's research evolution has also been shaped by advancing analytical capabilities and computational chemistry tools. Modern spectroscopic techniques have enabled detailed characterization of the molecular structure and conformational behavior, while computational modeling has provided insights into the electronic properties and potential binding interactions. These technological advances have accelerated the pace of research and enabled more sophisticated structure-activity relationship studies.

Research Milestone Year Significance
First PubChem Registration 2007 Initial formal scientific recognition
Groebke-Blackburn-Bienayme Application 2023 Modern multi-component synthesis approach
Pictet-Spengler Methodology Development 2021 Efficient core structure construction
Pharmaceutical Privileged Structure Recognition 2023 Establishment of medicinal chemistry importance

The ongoing research interest in this compound reflects the compound's potential applications across multiple scientific disciplines. The convergence of synthetic methodology development, pharmaceutical research, and computational chemistry has created a robust foundation for continued investigation of this compound and its analogs. The historical progression from early synthetic challenges to current sophisticated preparation methods illustrates the dynamic nature of heterocyclic chemistry research and the persistent efforts to access structurally complex molecules with potential therapeutic applications.

Properties

IUPAC Name

4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11/h1-2,4-5,7,10,13H,3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBFZHROWYDVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585887
Record name 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7271-08-1
Record name 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the imidazo[4,5-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine or imidazole rings, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or imidazole rings, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[4,5-c]pyridine compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12N4
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 7271-08-1
  • IUPAC Name : 4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

The structure of this compound features a fused imidazo-pyridine framework that contributes to its biological activity and chemical reactivity.

Anticancer Activity

Research has indicated that compounds similar to 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Investigations have shown that it possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neurological Applications

Research into the neuroprotective effects of this compound suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies indicate that this compound can modulate neurotransmitter levels and provide protection against oxidative stress in neuronal cells .

Polymer Chemistry

The unique structural properties of this compound have led to its incorporation into polymer matrices for enhanced material properties. Research has shown that adding this compound can improve thermal stability and mechanical strength in polymer composites used for various industrial applications .

Skin Care Products

Recent studies have explored the use of this compound in cosmetic formulations due to its potential skin benefits. Its incorporation into creams and lotions has been linked to improved skin hydration and barrier function. A formulation study indicated that products containing this compound showed enhanced moisturizing effects and reduced skin irritation compared to control formulations .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Benefits
Medicinal ChemistryAnticancer ActivityInhibits cancer cell growth via targeted pathways
Antimicrobial PropertiesEffective against various bacterial strains
Neurological ApplicationsNeuroprotective effects; potential treatment for diseases
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength
Cosmetic FormulationsSkin Care ProductsImproves hydration and reduces irritation

Mechanism of Action

The mechanism of action of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its structural resemblance to purine bases allows it to interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The imidazo[4,5-c]pyridine scaffold is shared across analogues, but substituents at the 4-position modulate physicochemical and pharmacological properties (Table 1).

Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
7271-08-1 (Target) Pyridin-4-yl C₁₁H₁₂N₄ 200.24 Polar, hydrogen-bond donor/acceptor
7271-09-2 4-Fluorophenyl C₁₁H₁₁FN₄ 218.23 Lipophilic, electron-withdrawing
4875-40-5 2-Chlorophenyl C₁₂H₁₂ClN₃ 233.70 Steric bulk, moderate lipophilicity
4875-47-2 2-Methoxyphenyl C₁₂H₁₅N₃O 229.27 Electron-donating, improved solubility
1010928-50-3 2,3,4-Trifluorophenyl C₁₂H₁₀F₃N₃ 253.23 High lipophilicity, metabolic stability

Table 1 : Structural comparison of 4-substituted imidazo[4,5-c]pyridines .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Antimalarial Activity : Fluorophenyl-substituted analogues (e.g., 46–50 in ) inhibit hemozoin formation with IC₅₀ values < 100 nM, attributed to halogen-mediated π-stacking interactions .
  • GPCR Modulation: The pyridin-4-yl group in the target compound may enhance binding to histamine or adenosine receptors due to its ability to form hydrogen bonds, unlike lipophilic substituents like trifluorophenyl .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -F, -Cl) improve metabolic stability but reduce solubility.
    • Electron-donating groups (e.g., -OCH₃) enhance solubility but may decrease receptor affinity .

Physicochemical Properties

Property Target (7271-08-1) 4-Fluorophenyl (7271-09-2) 2-Methoxyphenyl (4875-47-2)
LogP ~1.2 (predicted) ~2.5 ~1.8
Water Solubility Moderate Low High
pKa 4.9 (imidazole N) 4.7 5.1

Table 2 : Predicted physicochemical properties based on substituent effects .

Key Research Findings

  • Synthetic Efficiency : The 2-methoxyphenyl derivative (4875-47-2) was synthesized in 95% purity via air oxidation in aqueous medium, highlighting eco-friendly methods .
  • Biological Potency : The 3,5-difluorophenyl analogue () exhibited a 56% yield and fast-kill antimalarial activity, outperforming chloroquine in vitro .
  • Toxicity: Limited data exist for the pyridin-4-yl derivative, but fluorophenyl analogues show moderate cytotoxicity (CC₅₀ > 10 μM in HepG2 cells) .

Biological Activity

4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS No. 7271-08-1) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C11H12N4 with a molecular weight of 200.24 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular Weight200.24 g/mol
CAS Number7271-08-1
SolubilityVery soluble
Log P (octanol-water)0.34
Bioavailability Score0.55

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines:

  • In Vitro Studies :
    • LN-229 (glioblastoma) : IC50 values ranging from 1.8 to 3.2 μM were observed for certain derivatives.
    • Capan-1 (pancreatic adenocarcinoma) : Compounds exhibited varying degrees of inhibition with IC50 values around 2.1 μM.
    • HCT-116 (colorectal carcinoma) : Notably sensitive with some derivatives showing IC50 values below 1 μM.
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

While many derivatives have been tested for antimicrobial properties, the specific compound has shown limited antibacterial activity in preliminary studies:

  • E. coli : Moderate activity noted with MIC values around 32 μM for some related compounds.

Other Biological Activities

The compound has also been investigated for its effects on other biological targets:

  • Enzyme Inhibition : Certain studies indicate potential as inhibitors of enzymes like P-glycoprotein (P-gp), which could enhance drug absorption and efficacy.

Structure-Activity Relationships (SAR)

The biological activity of imidazo[4,5-c]pyridine derivatives is significantly influenced by their structural modifications:

ModificationEffect on Activity
Substitution on N5Increased lipophilicity enhances potency
Alkyl groups at C4Varied effects; optimal chain length improves activity
HalogenationOften increases antiproliferative effects

Case Studies

  • Study on Antiproliferative Effects : A study published in Molecules demonstrated that certain derivatives had selective activity against cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like DTX and STS .
  • Inhibition of Enzymatic Activity : Research highlighted a novel class of tetrahydroimidazo[4,5-c]pyridine-based inhibitors targeting P. gingivalis QC with improved inhibitory activity compared to non-cyclic counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?

  • Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. For example:

  • Step 1 : React 3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate with benzyl succinimidyl carbonate in DCM/DMF (4:1 v/v) and triethylamine (TEA) at 0°C, yielding a 48.1% intermediate after purification .
  • Step 2 : Introduce trityl protection using trityl chloride in MeCN with TEA, achieving 78.4% yield via flash chromatography .
  • Step 3 : Catalytic hydrogenation (Pd/C, H₂ in MeOH) removes protecting groups, with 89% conversion .
    • Key Considerations : Solvent selection (e.g., DMF for azo coupling), catalyst loading (10% Pd/C), and pH control during workup (pH 10 for extraction).

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • 1H-NMR : Look for characteristic shifts: δ 7.2–8.5 ppm (pyridinyl protons), δ 2.5–4.0 ppm (tetrahydroimidazopyridine backbone) .
  • 13C-NMR : Peaks at ~150 ppm (pyridinyl carbons) and 40–60 ppm (saturated ring carbons) .
  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities.

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :

  • Radioligand Binding : Test affinity for histamine H3/H4 receptors using competitive displacement assays (e.g., [³H]-α-methylhistamine) .
  • Functional Assays : Measure cAMP modulation in HEK293 cells expressing H3/H4 receptors to assess agonism/antagonism .

Advanced Research Questions

Q. How do structural modifications influence P2X7 receptor antagonism and pharmacokinetics?

  • Methodological Answer :

  • SAR Strategy : Introduce substituents at the pyridinyl or tetrahydroimidazopyridine positions. For example:
  • Fluorine/Trifluoromethyl Groups : Enhance metabolic stability (e.g., compound 35 in shows ED50 = 0.07 mg/kg in rats and improved solubility vs. compound 29) .
  • In Vivo Testing : Use rat models to measure receptor occupancy (ED50) and plasma exposure (AUC) .
    • Data Table :
CompoundSubstituentED50 (mg/kg)Solubility (µg/mL)
292-Fluoro-3-CF3-phenyl0.0612
353-Fluoro-2-CF3-pyridyl0.0745
Source: Adapted from

Q. What strategies resolve low solubility in preclinical development?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400 or cyclodextrins for in vivo formulations .
  • Salt Formation : Convert free base to hydrochloride salt (e.g., dihydrochloride forms in improved crystallinity).
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

Q. How can receptor subtype selectivity (e.g., AT1 vs. AT2) be optimized?

  • Methodological Answer :

  • Binding Pocket Analysis : Use molecular docking (e.g., PD123177 and PD123319 in show >100-fold selectivity for AT2 over AT1).
  • Critical Modifications :
  • Hydrophobic Substituents : Increase AT2 affinity (e.g., diphenylacetyl groups in PD123319).
  • Chiral Centers : (S)-configuration in PD123319 enhances selectivity .

Q. How to address contradictions in catalytic hydrogenation yields across studies?

  • Methodological Answer :

  • Variable Factors :
  • Catalyst Activity : Fresh vs. recycled Pd/C impacts reduction efficiency.
  • Reaction Time : reports 4-hour completion, while longer durations may degrade sensitive groups.
  • Troubleshooting : Monitor reaction progress via TLC and optimize H₂ flow rate (e.g., 1 atm vs. balloon pressure) .

Data Contradiction Analysis

Q. Why do synthetic yields vary between tritylation (78.4%) and benzylation (48.1%) steps?

  • Analysis :

  • Steric Hindrance : Trityl chloride’s bulky triphenylmethyl group may favor slower but cleaner reactions vs. benzyl succinimidyl carbonate.
  • Solvent Polarity : MeCN (tritylation) vs. DMF (benzylation) affects intermediate stability and byproduct formation .

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